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Compound of Interest

Compound Name: Myricadenin A

CAS No.: 1612239-23-2

Cat. No.: B1164415 Get Quote

Executive Summary & Compound Profile
Myricadenin A is a distinct sucrose ester isolated from the roots of Myrica adenophora

(Myricaceae).[6][7] Unlike the well-known diarylheptanoids (e.g., myricanol) or flavonoids (e.g.,

myricetin) characteristic of this genus, Myricadenin A represents a glycosidic ester scaffold. Its

characterization requires a specialized approach to distinguish the sucrose core protons from

the acyl moiety and to determine the precise regiochemistry of esterification.

Feature Description

Compound Name Myricadenin A

Chemical Class
Sucrose Ester (Fatty Acid/Phenylpropanoid

Ester of Sucrose)

Source Organism
Myrica adenophora (syn.[2][6][7][8][9][10]

Morella adenophora)

Primary Bioactivity
Anti-inflammatory (iNOS inhibition), Anti-

tuberculosis

Key Structural Challenge
Assigning the ester linkage position on the

sucrose ring (C1–C6 vs. C1'–C6').
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Mass Spectrometry (MS) Characterization
Mass spectrometry provides the first line of evidence for the molecular formula and the

presence of the sucrose scaffold.

Ionization & Molecular Formula
Method: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Mode: Positive (

,

) and Negative (

) ion modes.

Observation: Myricadenin A typically exhibits a strong sodium adduct

in positive mode, characteristic of glycosides which avidly bind alkali metals.

Fragmentation Pattern (MS/MS)
Fragmentation is critical for confirming the "sucrose ester" nature versus a simple glycoside.

Glycosidic Cleavage: Low-energy collision-induced dissociation (CID) yields a characteristic

loss of 162 Da (hexose moiety), confirming the presence of a glucose/fructose unit.

Ester Hydrolysis: A fragment ion corresponding to the loss of the acyl group (R-COOH) is

often observed.

Diagnostic: If the acyl group is a fatty acid (e.g., myristic acid), a neutral loss of the fatty

acid mass is observed.

Diagnostic: If the acyl group is phenolic (e.g., gallic acid), specific aromatic fragments (m/z

153 or 169) may appear.

Sucrose Core Signature: A base peak at m/z 342 (sucrose) or m/z 163 (saccharide ring) in

the MS/MS spectrum confirms the disaccharide backbone.
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UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the nature of the acyl substituent, as the sucrose

core is UV-transparent.

Scenario A (Aliphatic Ester): If Myricadenin A is a fatty acid ester (e.g., sucrose myristate),

the UV spectrum will show only end absorption (<210 nm) with no distinct maxima.

Scenario B (Aromatic Ester): If the ester is a phenylpropanoid (common in Myrica), distinct

bands appear:

Band II (~270–280 nm): Benzoyl/Galloyl absorptions.

Band I (~310–330 nm): Cinnamoyl/Feruloyl conjugation.

Experimental Insight:Myrica species are rich in phenolics; however, if the compound is

classified strictly as a "sucrose ester" alongside "proanthocyanidins" in the isolation report, it

often implies a fatty acid or simple phenolic ester. The lack of strong color suggests a lack of

extended conjugation.

NMR Spectroscopy: The Structural Gold Standard
Nuclear Magnetic Resonance (NMR) is the definitive tool for resolving the regiochemistry of

Myricadenin A. The challenge lies in the overlapping "sugar region" (3.0–5.5 ppm).

1H NMR Characteristics (Methanol-d4)
Anomeric Protons:

Glucose (H-1): A doublet at

~5.40 ppm (

Hz), indicating the

-configuration.

Fructose (H-2'): Quaternary carbon; no anomeric proton. However, H-1' (singlet) and H-3'

(doublet) are diagnostic.
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Ester Shift (The "Aylation Shift"):

The proton attached to the carbon bearing the ester group will exhibit a significant

downfield shift (+0.5 to +1.5 ppm) compared to unsubstituted sucrose.

Example: If esterified at C-6 (glucose), the H-6ab protons shift from ~3.8 ppm to ~4.3–4.5

ppm.

13C NMR Characteristics
Anomeric Carbons:

Glucose (C-1):

~94.0 ppm.

Fructose (C-2'):

~105.0 ppm (characteristic quaternary ketal signal).

Carbonyl Signal: A signal at

170–175 ppm confirms the ester carbonyl.

Acyl Chain:

Aliphatic: Signals at

14–34 ppm indicate a fatty acid chain.

Aromatic: Signals at

110–160 ppm indicate a phenolic ester.

2D NMR Correlations (The Logic of Assignment)
To structurally validate Myricadenin A, the following correlations must be established:
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Experiment Purpose
Critical Observation for
Myricadenin A

COSY Spin Systems

Tracing the Glucose

(H1→H2→H3...) and Fructose

spin systems independently.

HSQC C-H Mapping

Distinguishing the methylene

carbons (C-6, C-1', C-6') from

methines.

HMBC Linkage

The "Smoking Gun": A

correlation between the Ester

Carbonyl and a specific sugar

proton (e.g., H-6 or H-3'). This

definitively places the acyl

group.

Experimental Protocol: Isolation & Characterization
The following protocol outlines the extraction and purification workflow required to obtain

Myricadenin A for spectroscopic analysis.

Step 1: Extraction[11]
Source Material: Air-dried roots of Myrica adenophora (2.0 kg).

Solvent: Extract with MeOH (3 x 10 L) at room temperature.

Concentration: Evaporate solvent under reduced pressure to yield a crude extract.

Step 2: Partitioning
Suspend crude extract in water.

Partition sequentially with EtOAc and n-BuOH.

Target Phase: Myricadenin A is typically found in the n-BuOH fraction (due to the polarity of

the sucrose moiety) or the polar end of the EtOAc fraction.
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Step 3: Chromatographic Isolation
Diaion HP-20: Subject the active fraction to a Diaion HP-20 column, eluting with a H2O-

MeOH gradient.

Silica Gel: Fractionate the sucrose-ester-rich sub-fractions using Silica Gel 60

(CHCl3:MeOH:H2O gradient).

Purification (HPLC): Final purification via RP-HPLC (C18 column).

Mobile Phase: MeOH:H2O (isocratic or gradient, typically 40:60 to 60:40 depending on the

acyl chain length).

Detection: UV 210 nm (for fatty esters) or 254 nm (for aromatic esters).

Visualization: Characterization Logic Flow
The following diagram illustrates the logical decision tree used to characterize Myricadenin A
from the crude extract.
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Caption: Logical workflow for the isolation and spectroscopic structure elucidation of

Myricadenin A.

Data Summary Table
Spectroscopic Parameter

Expected Value/Observation (Myricadenin
A)

Physical State Amorphous white powder

Solubility
Soluble in MeOH, DMSO, Pyridine; sparingly

soluble in H2O

UV End absorption (if fatty ester) or ~270 nm (if

phenolic)

IR 3400 (OH), 1730 (Ester C=O), 1050 (C-O-C) cm

1H NMR (H-1)
5.40 (d,

Hz)

13C NMR (C=O) 170–175 ppm

Key HMBC
Correlation between Ester C=O and Sugar H-X

(linkage site)
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Note: The specific structural assignment of Myricadenin A relies on the isolation data provided

in the primary literature (Ting et al., 2014). Researchers should always compare experimental

spectra with the specific values listed in the supplementary data of that publication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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